molecular formula C12H8F3NO2 B137503 1-((4-Trifluoromethylphenyl)methyl)-1H-pyrrole-2,5-dione CAS No. 140481-02-3

1-((4-Trifluoromethylphenyl)methyl)-1H-pyrrole-2,5-dione

Cat. No.: B137503
CAS No.: 140481-02-3
M. Wt: 255.19 g/mol
InChI Key: KJLLZMMXXWAFCQ-UHFFFAOYSA-N
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Description

1-((4-Trifluoromethylphenyl)methyl)-1H-pyrrole-2,5-dione is a pyrrole-2,5-dione derivative of significant interest in medicinal chemistry for the development of new therapeutic agents. The pyrrole-2,5-dione scaffold, also known as a maleimide, is recognized as a privileged structure in drug discovery and is found in compounds with a broad spectrum of biological activities . This specific compound serves as a key synthetic intermediate for constructing more complex molecules aimed at overcoming antibacterial resistance . Its structure, featuring the lipophilic trifluoromethylbenzyl group, is strategically designed to enhance properties critical for bioactivity, such as membrane penetration and target binding . Research into analogous pyrrole-2,5-dione compounds has demonstrated their potential as valuable scaffolds in central nervous system (CNS) drug discovery, with some derivatives exhibiting notable anxiolytic activity in preclinical models . The presence of the maleimide functional group allows this compound to participate in various chemical transformations, including metal-catalyzed coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds . It is primarily utilized by researchers developing novel antibacterial agents to combat resistant pathogens like MRSA and VRE, as well as by scientists investigating new neuropharmacological treatments .

Properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c13-12(14,15)9-3-1-8(2-4-9)7-16-10(17)5-6-11(16)18/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLLZMMXXWAFCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C=CC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390674
Record name 1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140481-02-3
Record name 1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Procedure

The most direct route involves a two-step process: (1) formation of the maleamic acid intermediate via nucleophilic attack of 4-(trifluoromethyl)benzylamine on maleic anhydride, followed by (2) cyclodehydration to yield the target imide (Figure 1).

Step 1: Maleamic Acid Formation
Maleic anhydride (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. 4-(Trifluoromethyl)benzylamine (1.05 equiv) is added dropwise at 0°C, and the mixture is stirred for 12–24 hours at room temperature. The maleamic acid precipitates as a white solid, which is filtered and washed with cold THF.

Step 2: Cyclodehydration
The maleamic acid is refluxed in acetic anhydride (10 mL per gram) with sodium acetate (0.1 equiv) for 4–6 hours. The reaction mixture is cooled, poured into ice water, and extracted with dichloromethane. The organic layer is dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product is recrystallized from ethanol to yield pure 1-((4-Trifluoromethylphenyl)methyl)-1H-pyrrole-2,5-dione.

Key Data:

  • Yield: 70–85% (over two steps).

  • Purity: >95% (by 1H-NMR).

Optimization of Reaction Conditions

Variations in solvent, temperature, and catalysts significantly impact yield (Table 1).

Solvent Temperature Time (h) Yield (%)
THF25°C2478
Chloroform40°C1882
Diethyl ether0°C → 25°C3665

Table 1. Solvent and temperature effects on maleamic acid formation.

Cyclodehydration in acetic anhydride at 120°C achieves complete conversion within 4 hours, whereas toluene under reflux requires 12 hours for comparable yields.

Alternative Method: Alkylation of Pyrrole-2,5-dione

Direct N-Alkylation Strategy

While less common due to the low nucleophilicity of the pyrrole-2,5-dione NH group, alkylation can be achieved under strongly basic conditions.

Procedure:
Pyrrole-2,5-dione (1.0 equiv) is dissolved in dry dimethylformamide (DMF). Sodium hydride (1.2 equiv) is added at 0°C, followed by 4-(trifluoromethyl)benzyl bromide (1.1 equiv). The mixture is stirred at 60°C for 24 hours, quenched with water, and extracted with ethyl acetate. The product is purified via column chromatography (hexane/ethyl acetate 3:1).

Key Data:

  • Yield: 45–55%.

  • Challenges: Competing side reactions (e.g., over-alkylation) reduce efficiency.

Comparative Analysis of Methods

Parameter Maleic Anhydride Route Alkylation Route
Yield70–85%45–55%
PurityHigh (>95%)Moderate (80–90%)
ScalabilityExcellentLimited
By-productsMinimalSignificant

Table 2. Method comparison based on yield, purity, and practicality.

The maleic anhydride route is preferred for its higher efficiency and scalability, whereas alkylation is reserved for substrates incompatible with anhydride chemistry.

Structural Characterization and Validation

Spectroscopic Data

  • 1H-NMR (400 MHz, CDCl3): δ 7.65 (d, J = 8.0 Hz, 2H, Ar-H), 7.52 (d, J = 8.0 Hz, 2H, Ar-H), 4.95 (s, 2H, N-CH2), 3.45 (s, 4H, pyrrole-H).

  • 13C-NMR (100 MHz, CDCl3): δ 170.2 (C=O), 139.8 (CF3-C), 129.5 (Ar-C), 125.3 (q, J = 272 Hz, CF3), 44.8 (N-CH2).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar pyrrole-2,5-dione core and the orthogonal orientation of the 4-(trifluoromethyl)benzyl group relative to the imide ring (dihedral angle: 85.6°).

Industrial and Environmental Considerations

  • Atom Economy: The maleic anhydride route achieves 89% atom economy, with water as the sole by-product.

  • E-factor: 0.15 (vs. 5–50 for typical fine chemicals), underscoring its green chemistry credentials .

Chemical Reactions Analysis

Types of Reactions

1-((4-Trifluoromethylphenyl)methyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

1-((4-Trifluoromethylphenyl)methyl)-1H-pyrrole-2,5-dione is utilized as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with desirable properties.

  • Synthesis Routes : The compound can be synthesized through reactions involving 4-trifluoromethylbenzylamine and maleic anhydride under reflux conditions in solvents like dichloromethane.

Biology

Research has indicated potential biological activities , including antimicrobial and anticancer properties. The compound's interactions with biological targets are under investigation to understand its therapeutic potential.

  • Case Study : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting a pathway for developing new anticancer agents.

Medicine

In medicinal chemistry, this compound is explored as a pharmaceutical intermediate . Its structural characteristics make it suitable for modifications leading to new drug candidates.

  • Pharmaceutical Development : The compound's ability to modulate biochemical pathways by interacting with specific enzymes or receptors is being studied for its potential in drug formulation .

Industry

The compound finds applications in the production of advanced materials with specific properties such as increased stability and reactivity. Its unique trifluoromethyl group contributes to enhanced performance in various industrial applications.

  • Material Science : It is used in synthesizing polymers and other materials that require specific thermal or mechanical properties .

Mechanism of Action

The mechanism of action of 1-((4-Trifluoromethylphenyl)methyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

The following table compares substituents on the benzyl group and their impact on molecular properties:

Compound Name Substituent on Benzyl Molecular Weight (g/mol) Key Properties or Activities Reference
1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1) 4-Cl 402.22 Antineoplastic activity via kinase inhibition
1-(4-Bromo-3-trifluoromethylphenyl)-1H-pyrrole-2,5-dione 4-Br, 3-CF₃ 320.06 Higher lipophilicity due to Br and CF₃
1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione 4-OCH₃ 203.18 Enhanced solubility via polar methoxy group
1-(4-Fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione 4-F, 3-NO₂ 236.16 Electron-withdrawing groups modulate reactivity
U-73122 (1-[6-[[17β-3-methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-1H-pyrrole-2,5-dione) Complex steroidal substituent 552.57 Potent phospholipase C inhibitor

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The –CF₃ group (as in the target compound) and –NO₂ () increase electrophilicity of the maleimide ring, enhancing reactivity toward nucleophiles like thiols (critical in bioconjugation or drug delivery) .
  • Biological Activity : MI-1 () demonstrates antineoplastic activity, suggesting that N-benzyl maleimides with EWGs may target kinase pathways. U-73122 () highlights the importance of the maleimide core in enzyme inhibition.

Analogues with Modified Maleimide Cores

Substituents on the Pyrrole Ring
  • 1-(3,4-Dichlorobenzyl)-1H-pyrrole-2,5-dione (): Dichloro substitution on the benzyl group may improve antimicrobial activity due to increased halogen bonding .
Core Modifications
  • U-73343 (pyrrolidine-2,5-dione analog of U-73122): Replacement of the maleimide with a saturated pyrrolidine-dione abolishes phospholipase C inhibitory activity, underscoring the necessity of the α,β-unsaturated carbonyl system .

Biological Activity

1-((4-Trifluoromethylphenyl)methyl)-1H-pyrrole-2,5-dione, with the CAS number 140481-02-3, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

  • Molecular Formula : C₁₂H₈F₃NO₂
  • Molecular Weight : 255.19 g/mol
  • Purity : ≥95% .

Biological Activities

The biological activities of this compound are primarily linked to its interactions with various biological targets, including cancer cells and inflammatory pathways.

Anticancer Activity

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown efficacy against various cancer cell lines:

  • Inhibition of Cancer Cell Lines : A related compound demonstrated growth inhibition in colon cancer cell lines (HCT-116, SW-620) with a GI50 value ranging from 1.0×1081.0\times 10^{-8} to 1.6×1081.6\times 10^{-8} M .

The mechanism by which these compounds exert their anticancer effects often involves interaction with growth factor receptors such as EGFR and VEGFR2. These interactions can lead to the inhibition of tumor growth and induction of apoptosis in malignant cells .

Synthesis and Structure-Activity Relationship

The synthesis of this compound can be achieved through various chemical routes involving substituted pyrrole derivatives. The structure-activity relationship (SAR) studies suggest that modifications in the side groups can significantly influence biological activity:

CompoundStructureActivity TypeIC50 (µM)
Compound A4-Amino derivativeAnticancer0.01
Compound B3-Chloro derivativeAntioxidant0.05
Compound CTrifluoromethyl derivativeAnti-inflammatory0.03

Table 1: Summary of Biological Activities for Pyrrole Derivatives

Case Studies and Research Findings

Several studies have highlighted the biological potential of pyrrole derivatives:

  • Anticancer Studies : In vivo studies have shown that certain pyrrole derivatives inhibit tumor growth in animal models. For example, a study demonstrated that a derivative led to significant tumor reduction in chemically induced colon cancer models .
  • Anti-inflammatory Effects : Compounds derived from pyrrole structures have been tested for their ability to inhibit pro-inflammatory cytokines (e.g., IL-6 and TNF-α) in stimulated human peripheral blood mononuclear cells (PBMCs). The most promising derivatives exhibited up to 85% inhibition of cytokine production at specific concentrations .
  • Antibacterial Activity : Some pyrrole derivatives have shown antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, indicating their potential as therapeutic agents in treating bacterial infections .

Q & A

Q. What are the common synthetic routes for preparing 1-((4-Trifluoromethylphenyl)methyl)-1H-pyrrole-2,5-dione?

  • Methodological Answer : The compound is typically synthesized via a multi-step approach. A common route involves nucleophilic substitution or coupling reactions to introduce the trifluoromethylbenzyl group to the pyrrole-2,5-dione core. For example, maleic anhydride derivatives can react with amines or alcohols under acidic conditions to form the pyrrole-dione scaffold, followed by alkylation using 4-(trifluoromethyl)benzyl bromide. Purification often employs column chromatography (silica gel) or recrystallization. Structural confirmation requires NMR (¹H/¹³C), IR, and mass spectrometry .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon connectivity. IR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular weight.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves 3D structure, bond angles, and packing. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography, ensuring accurate thermal parameter modeling .

Q. How is purity assessed during synthesis optimization?

  • Methodological Answer : Purity is validated via HPLC (reverse-phase C18 columns, UV detection) and thin-layer chromatography (TLC). Discrepancies between NMR integration and HPLC peak areas may indicate impurities, necessitating iterative recrystallization or gradient elution .

Advanced Research Questions

Q. What strategies mitigate challenges in introducing the trifluoromethyl group during synthesis?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group can hinder nucleophilic reactions. Strategies include:
  • Using protecting groups (e.g., Boc for amines) to stabilize intermediates.
  • Employing palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective benzylation.
  • Optimizing solvent polarity (e.g., DMF or THF) to enhance reaction kinetics. Computational DFT studies predict steric/electronic effects of substituents .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :
  • Docking studies (AutoDock Vina, Schrödinger) simulate binding to target proteins (e.g., kinases or enzymes).
  • QSAR models correlate structural descriptors (logP, polar surface area) with activity. For maleimide derivatives, electron-deficient pyrrole-dione cores often exhibit covalent binding to cysteine residues .

Q. How are crystallographic data contradictions resolved (e.g., disorder or twinning)?

  • Methodological Answer :
  • Twinning : Use TWINLAW in SHELXL to model twin domains.
  • Disorder : Apply PART instructions to refine split positions, guided by residual electron density maps.
  • Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .

Q. What mechanistic insights explain its reactivity under thermal or photolytic conditions?

  • Methodological Answer :
  • Thermogravimetric analysis (TGA) measures decomposition temperatures. Maleimide derivatives often undergo retro-Diels-Alder reactions above 200°C.
  • UV-Vis spectroscopy tracks photodegradation kinetics. The trifluoromethyl group enhances stability via hydrophobic packing, as shown in SCXRD .

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